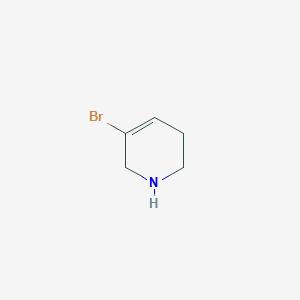

5-Bromo-1,2,3,6-tetrahydropyridine

Description

5-Bromo-1,2,3,6-tetrahydropyridine is a brominated heterocyclic compound featuring a partially saturated pyridine ring. The bromine atom at position 5 enhances its reactivity in cross-coupling reactions, making it valuable in organic synthesis for constructing complex molecules, including pharmaceuticals and agrochemicals. Its molecular formula is C₅H₈BrN, with a molecular weight of 178.03 g/mol.

Properties

IUPAC Name |

5-bromo-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPADVFNGNAIZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the bromination of 1,2,3,6-tetrahydropyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the 5th position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.

Reduction Reactions: The compound can be reduced to form 1,2,3,6-tetrahydropyridine without the bromine substituent.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol, and may require a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted tetrahydropyridines depending on the nucleophile used.

Oxidation Reactions: Products include pyridine derivatives.

Reduction Reactions: The major product is 1,2,3,6-tetrahydropyridine.

Scientific Research Applications

5-Bromo-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in Neurotoxicity Studies

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

- Structure : A phenyl group at position 4 and a methyl group at position 1.

- Key Properties : MPTP is metabolized to MPP⁺, a neurotoxin that selectively destroys dopaminergic neurons, inducing Parkinsonism in humans and animal models .

- Comparison : Unlike 5-bromo-1,2,3,6-tetrahydropyridine, MPTP’s biological activity stems from its phenyl substituent and metabolic activation. The bromine in the former enhances electrophilicity for synthetic applications, whereas MPTP’s substituents drive neurotoxic effects .

3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine hydrochloride

Brominated Heterocycles in Cross-Coupling Reactions

5-Bromo-1,2,3-triazine

- Structure : A triazine ring with bromine at position 4.

- Key Properties : Demonstrates robust reactivity in Suzuki-Miyaura couplings, forming aryl- or alkyl-substituted triazines. Reaction optimization studies reveal that solvent polarity (e.g., DMF vs. THF) significantly impacts yields .

- Comparison : The triazine core offers greater electron deficiency than tetrahydropyridine, accelerating oxidative addition in palladium-catalyzed reactions. However, this compound’s partial saturation may enable unique regioselectivity in functionalization .

- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Structure: A fused pyrrolopyridine system with bromine at position 5 and an ethyl group at position 2. Key Properties: Used in kinase inhibitor development.

Pharmacologically Relevant Derivatives

4-(3-Trifluoromethylphenyl)-1,2,3,6-tetrahydropyridine

5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

Comparative Data Table

Key Findings and Implications

- Reactivity : Bromine position and ring saturation dictate reactivity. This compound is optimal for regioselective cross-coupling, whereas MPTP’s neurotoxicity arises from substituent-driven metabolic activation.

- Biological Activity : Substituents like phenyl or CF₃ groups in analogs confer specific pharmacological or toxicological profiles, unlike bromine’s synthetic utility.

- Safety : Brominated analogs vary in toxicity; proper handling (e.g., PPE, ventilation) is critical, especially for Category 3 compounds .

Biological Activity

5-Bromo-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the fifth position of the tetrahydropyridine ring. The molecular formula is . The presence of the bromine atom significantly influences its biological activity and chemical reactivity.

The biological activities of this compound are primarily attributed to its interactions with various molecular targets:

- Anti-inflammatory Activity : This compound has been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. It likely acts through the inhibition of cyclooxygenases (COX-1 and COX-2) and other inflammatory mediators.

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound shows significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values vary depending on the cell line but generally indicate potent activity.

- Anti-inflammatory Effects : Various assays have confirmed its ability to reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli.

In Vivo Studies

Animal models have been employed to further investigate the biological effects of this compound:

- Neuroprotective Effects : In a study involving MPTP-induced neurotoxicity (a model for Parkinson's disease), administration of this compound resulted in a significant reduction in neurodegeneration markers compared to control groups .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other tetrahydropyridine derivatives:

| Compound | Key Activity | Differences |

|---|---|---|

| This compound | High cytotoxicity against cancer cells | Bromine at position 5 enhances reactivity |

| 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine | Moderate anti-inflammatory effects | Lacks bromine at position 5 |

| 3-Bromo-1,2,5,6-tetrahydropyridine | Similar anti-inflammatory effects | Lacks benzyl group |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroprotection in Parkinson's Disease Models : In experiments where mice were treated with MPTP (a neurotoxin), administration of this compound led to a marked improvement in neuronal survival and function compared to untreated controls .

- Anti-cancer Efficacy : A study evaluated the anticancer properties of this compound against various human cancer cell lines. Results indicated that it induced apoptosis significantly more effectively than control compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.